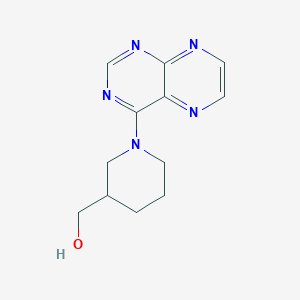
(1-(Pteridin-4-yl)piperidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Pteridin-4-yl)piperidin-3-yl)methanol: is a chemical compound with the molecular formula C12H15N5O and a molecular weight of 245.28 g/mol It is a derivative of pteridine and piperidine, featuring a methanol group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Pteridin-4-yl)piperidin-3-yl)methanol typically involves the reaction of pteridine derivatives with piperidine derivatives under controlled conditions. The specific synthetic route may vary, but a common method involves the use of a pteridine precursor and a piperidine precursor in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: (1-(Pteridin-4-yl)piperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pteridine ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pteridine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: (1-(Pteridin-4-yl)piperidin-3-yl)methanol is used as a building block in the synthesis of more complex molecules. It can be used in the development of new materials and catalysts .
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways involving pteridine and piperidine derivatives .
Medicine: The compound’s structure allows for modifications that can enhance its pharmacological properties .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and intermediates for various chemical processes .
Mechanism of Action
The mechanism of action of (1-(Pteridin-4-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pteridine ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can interact with hydrophobic pockets in the target molecule. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
(1-(Pteridin-4-yl)piperidin-3-yl)ethanol: Similar structure with an ethanol group instead of methanol.
(1-(Pteridin-4-yl)piperidin-3-yl)amine: Similar structure with an amine group instead of methanol.
Uniqueness: (1-(Pteridin-4-yl)piperidin-3-yl)methanol is unique due to its specific combination of pteridine and piperidine rings with a methanol group. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
1707581-54-1 |
|---|---|
Molecular Formula |
C12H15N5O |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
(1-pteridin-4-ylpiperidin-3-yl)methanol |
InChI |
InChI=1S/C12H15N5O/c18-7-9-2-1-5-17(6-9)12-10-11(15-8-16-12)14-4-3-13-10/h3-4,8-9,18H,1-2,5-7H2 |
InChI Key |
QMJMFWJPOHPYBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=NC=CN=C32)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


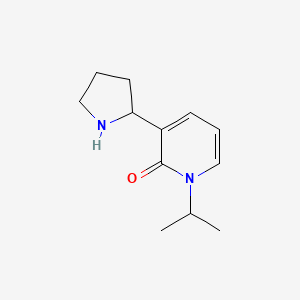
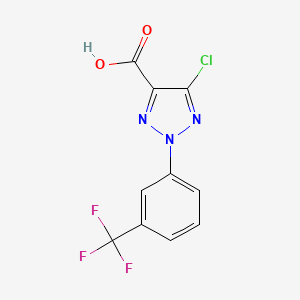

![4-Ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile](/img/structure/B11797323.png)
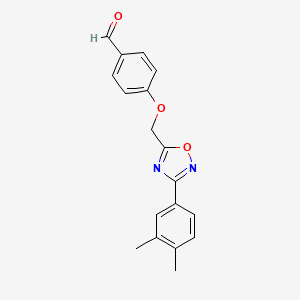
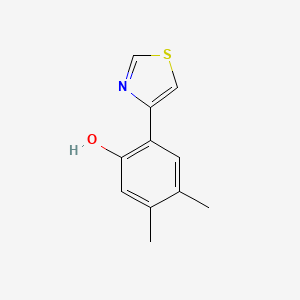
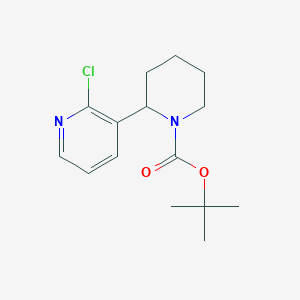
![1-(5-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11797339.png)
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11797341.png)
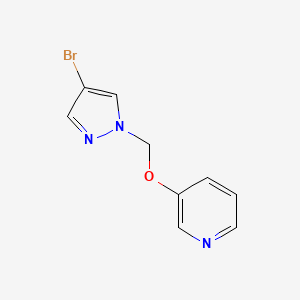
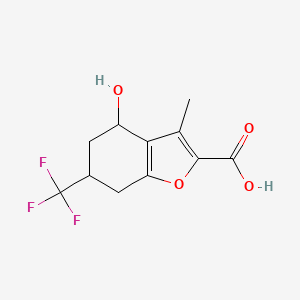

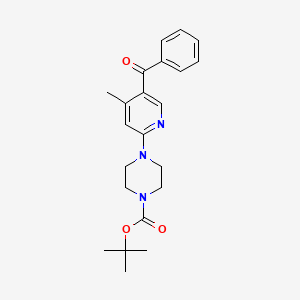
![Methyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B11797380.png)
